Antipsychotic agent-2

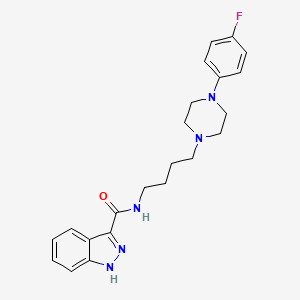

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H26FN5O |

|---|---|

Peso molecular |

395.5 g/mol |

Nombre IUPAC |

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C22H26FN5O/c23-17-7-9-18(10-8-17)28-15-13-27(14-16-28)12-4-3-11-24-22(29)21-19-5-1-2-6-20(19)25-26-21/h1-2,5-10H,3-4,11-16H2,(H,24,29)(H,25,26) |

Clave InChI |

XBLFSOZINOQZBU-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CCCCNC(=O)C2=NNC3=CC=CC=C32)C4=CC=C(C=C4)F |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Risperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone (B510) is a second-generation (atypical) antipsychotic agent widely utilized in the management of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1] Its therapeutic efficacy is primarily attributed to its unique and potent antagonism of both serotonin (B10506) type 2A (5-HT2A) and dopamine (B1211576) type 2 (D2) receptors.[2][3][4] This document provides an in-depth technical overview of the core mechanism of action of risperidone, presenting quantitative receptor binding data, detailed experimental protocols for key assays, and visualizations of its principal signaling pathways.

Primary Pharmacodynamics: A Dual Antagonist

The cornerstone of risperidone's mechanism of action lies in its combined antagonist activity at D2 and 5-HT2A receptors.[2][3] While the precise mechanism for its clinical effects is not fully elucidated, this dual blockade is thought to be a key driver.[2][5] Risperidone is classified as a selective monoaminergic antagonist.[3] The clinical effect is a result of the combined concentrations of risperidone and its major active metabolite, 9-hydroxyrisperidone, which exhibits a similar pharmacological profile.[1][3]

Dopamine D2 Receptor Antagonism

Antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][4][6] Risperidone exhibits a high affinity for the D2 family of receptors (D2, D3, and D4), with a 70-fold selectivity for this family.[5] However, compared to older, "typical" antipsychotics, risperidone's binding to D2 receptors is characterized by a faster dissociation rate. This property, along with its potent 5-HT2A antagonism, is thought to contribute to its "atypical" profile and a lower incidence of extrapyramidal symptoms (EPS) at therapeutic doses.[1]

Serotonin 5-HT2A Receptor Antagonism

Risperidone demonstrates a particularly high affinity for 5-HT2A receptors, often exceeding its affinity for D2 receptors.[4][7] This potent 5-HT2A blockade is a hallmark of atypical antipsychotics and is hypothesized to contribute to its efficacy against the negative symptoms and cognitive deficits of schizophrenia.[6] The antagonism of 5-HT2A receptors is also thought to mitigate the extrapyramidal side effects that can arise from D2 blockade.[8]

Quantitative Receptor Binding Profile

The affinity of risperidone for various neurotransmitter receptors has been quantified using in vitro binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Risperidone Ki (nM) | Reference(s) |

| Serotonin 5-HT2A | 0.16 - 0.4 | [7][9] |

| Dopamine D2 | 3.13 | [9] |

| Alpha-1 Adrenergic | 0.8 | [9] |

| Alpha-2 Adrenergic | 7.54 | [9] |

| Histamine H1 | 2.23 | [9] |

| Serotonin 5-HT1C | 47 - 253 (low to moderate affinity) | [3] |

| Serotonin 5-HT1D | 47 - 253 (low to moderate affinity) | [3] |

| Serotonin 5-HT1A | 47 - 253 (low to moderate affinity) | [3] |

| Dopamine D1 | 620 - 800 (weak affinity) | [3] |

Table 1: In Vitro Receptor Binding Affinities of Risperidone.

Clinical Receptor Occupancy

In vivo studies using Positron Emission Tomography (PET) have been crucial in understanding the relationship between clinical dosage, receptor occupancy, and therapeutic effect.

| Daily Dose of Risperidone | Mean D2 Receptor Occupancy | Mean 5-HT2A Receptor Occupancy | Reference(s) |

| 2 mg | 66% | - | [8] |

| 3 mg | 72% | 83% | [10] |

| 4 mg | 73% | - | [8] |

| 6 mg | 79% - 82% | 95% | [8][10] |

Table 2: Clinical Dose and Mean Receptor Occupancy of Risperidone.

Maintaining a D2 receptor occupancy within the range of 65-80% is generally considered optimal for antipsychotic efficacy while minimizing the risk of adverse effects.[11]

Downstream Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by risperidone initiates a cascade of intracellular signaling events. These pathways ultimately modulate gene expression and neuronal function, contributing to the drug's therapeutic effects.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Its activation typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this receptor, risperidone can prevent this inhibitory effect, thereby influencing downstream gene expression.

Caption: Risperidone's antagonism of the D2 receptor prevents Gi-mediated inhibition of adenylyl cyclase.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq-coupled GPCR. Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate protein kinase C (PKC). Risperidone's antagonism of this receptor blocks these downstream effects.

Caption: Risperidone blocks the Gq-mediated signaling cascade initiated by 5-HT2A receptor activation.

Other Receptor Interactions and Their Clinical Implications

Risperidone also exhibits antagonism at several other receptors, which contributes to its overall therapeutic and side-effect profile.

-

Alpha-1 and Alpha-2 Adrenergic Receptor Antagonism : This activity may contribute to orthostatic hypotension, a known side effect of risperidone.[5][6]

-

Histamine H1 Receptor Antagonism : Blockade of H1 receptors is associated with sedation and weight gain.[5][6]

Notably, risperidone has no significant affinity for cholinergic muscarinic receptors, which spares patients from common anticholinergic side effects such as dry mouth, blurred vision, and constipation.[1][3]

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies.

In Vitro Receptor Binding Assays

Objective: To determine the affinity of risperidone for various neurotransmitter receptors.

Methodology:

-

Preparation of Receptor Source: Homogenates of animal brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cell lines expressing cloned human receptors are prepared.[7]

-

Radioligand Binding: The receptor preparation is incubated with a specific radiolabeled ligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) at a fixed concentration.

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of unlabeled risperidone.

-

Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound material is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of risperidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Caption: A generalized workflow for in vitro competitive radioligand binding assays.

In Vivo Receptor Occupancy Studies (PET)

Objective: To measure the percentage of a specific receptor type that is occupied by risperidone at clinical doses in living subjects.

Methodology:

-

Subject Recruitment: Patients with schizophrenia or healthy volunteers are recruited for the study.

-

Radiotracer Administration: A radiolabeled ligand with high specificity for the target receptor (e.g., [11C]raclopride for D2 receptors, [11C]N-methylspiperone for 5-HT2A receptors) is administered intravenously.[10]

-

PET Scanning: The subject undergoes a PET scan to measure the distribution and binding of the radiotracer in the brain. A baseline scan is typically performed before drug administration.

-

Risperidone Administration: Subjects are treated with risperidone at a specific daily dose for a designated period to reach steady-state plasma concentrations.

-

Follow-up PET Scan: A second PET scan is performed while the subject is on risperidone treatment.

-

Data Analysis: The specific binding of the radiotracer in the region of interest (e.g., striatum for D2) is quantified for both the baseline and on-treatment scans. The receptor occupancy is calculated as the percentage reduction in specific binding from baseline to the on-treatment condition.

Conclusion

Risperidone's mechanism of action is a complex interplay of its interactions with multiple neurotransmitter systems. Its high-affinity antagonism of both serotonin 5-HT2A and dopamine D2 receptors is central to its therapeutic efficacy as an atypical antipsychotic. The balance between these two actions is thought to be critical for its effectiveness in treating both positive and negative symptoms of schizophrenia while maintaining a lower risk of extrapyramidal side effects compared to older antipsychotics. Further research into the downstream signaling consequences of its multi-receptor binding profile will continue to refine our understanding of its clinical effects and may pave the way for the development of even more targeted and effective antipsychotic agents.

References

- 1. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 3. droracle.ai [droracle.ai]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Risperidone - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 7. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity. | Semantic Scholar [semanticscholar.org]

- 8. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. Exposure-Efficacy Analysis and Dopamine D2 Receptor Occupancy in Adults with Schizophrenia after Treatment with the Monthly Intramuscular Injectable Risperidone ISM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Antipsychotic Agent-2 (APA-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the synthesis, characterization, and pharmacological profile of the novel atypical antipsychotic candidate, Antipsychotic Agent-2 (APA-2). APA-2 is a potent antagonist with high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a hallmark of second-generation antipsychotics. This guide includes detailed experimental protocols, comprehensive data summaries, and visualizations of key processes to support further research and development.

Synthesis of this compound (APA-2)

The synthesis of APA-2 is accomplished via a three-step process starting from commercially available precursors. The route involves a nucleophilic aromatic substitution followed by a reductive amination to yield the final compound.

The synthetic pathway is depicted below.

Characterization

The synthesized APA-2 was rigorously characterized to confirm its structure, purity, and key physicochemical properties.

Structural and Purity Analysis

Standard analytical techniques were employed to verify the identity and purity of the final compound. Results were consistent with the proposed structure of APA-2.

| Technique | Parameter | Result |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 8.15 (d), 7.60 (m), 7.20-7.40 (m), 4.10 (t), 3.85 (s), 2.60-2.90 (m) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 164.2, 161.8, 148.5, 142.1, 129.8, 124.5, 122.0, 111.7, 60.1, 55.4, 53.2 |

| Mass Spec. (ESI+) | m/z | Calculated: 352.17, Found: 353.18 [M+H]⁺ |

| HPLC Purity | Peak Area | >99.5% (at 254 nm) |

| Elemental Analysis | % Composition | C: 68.17, H: 6.29, N: 15.90; (Calculated: C: 68.16, H: 6.29, N: 15.89) |

Physicochemical Properties

Key physicochemical properties were determined to inform preclinical development.

| Property | Method | Value |

| Melting Point | Differential Scanning Calorimetry (DSC) | 178-181 °C |

| Solubility (pH 7.4) | Shake-flask method | 0.15 mg/mL |

| LogP | Calculated (cLogP) | 3.45 |

| pKa | Potentiometric titration | 8.2 (piperazine nitrogen) |

Pharmacological Profile

In Vitro Receptor Binding Affinity

APA-2 was screened against a panel of central nervous system (CNS) receptors to determine its binding profile. The compound exhibits high affinity for D2 and 5-HT2A receptors, with lower affinity for other receptors, suggesting a favorable side-effect profile.

| Receptor | Ki (nM) |

| Dopamine D2 | 1.2 |

| Serotonin 5-HT2A | 0.8 |

| Serotonin 5-HT1A | 25.4 |

| Adrenergic α1 | 35.7 |

| Histamine H1 | 78.1 |

| Muscarinic M1 | >1000 |

Dopamine D2 Receptor Signaling Pathway

APA-2 acts as an antagonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to Gi/o proteins. By blocking the binding of endogenous dopamine, APA-2 inhibits the downstream signaling cascade that leads to a reduction in cyclic AMP (cAMP) levels. This mechanism is believed to be central to its antipsychotic effect.

Experimental Protocols

Protocol: Synthesis - Step 3 (Reductive Amination)

This protocol details the final step in the synthesis of APA-2.

-

Reaction Setup: To a solution of Intermediate-2 (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE, 10 mL/mmol), add 3-aminopyridine (1.1 eq).

-

Reagent Addition: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.[1][2] The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) (DCM, 3x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel (eluent: DCM/Methanol gradient) to afford APA-2 as a white solid.

Protocol: HPLC Purity Analysis

This protocol is for determining the purity of the final compound.

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of APA-2 in 1 mL of 50:50 Acetonitrile/Water.

-

Injection Volume: 10 µL.

-

Analysis: Integrate the peak area of the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Protocol: In Vitro D2 Receptor Binding Assay

This protocol outlines the method for determining the binding affinity (Ki) of APA-2 for the human dopamine D2 receptor.

-

Materials: Membranes from CHO cells stably expressing the human D2 receptor; [³H]-Spiperone (radioligand); Haloperidol (positive control); APA-2; Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Assay Plate Preparation: Serially dilute APA-2 and Haloperidol in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Binding Reaction: In a 96-well plate, combine 50 µL of cell membranes, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd), and 50 µL of the test compound (APA-2), control (Haloperidol), or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled Haloperidol (e.g., 10 µM).

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of APA-2 that inhibits 50% of specific [³H]-Spiperone binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

In Vitro Receptor Binding Profile of Aripiprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is a second-generation (atypical) antipsychotic agent with a unique pharmacological profile. Unlike many other antipsychotics that are pure antagonists at the dopamine (B1211576) D2 receptor, aripiprazole acts as a partial agonist.[1] This distinct mechanism is thought to contribute to its efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia while potentially mitigating some of the side effects associated with full D2 receptor blockade, such as extrapyramidal symptoms (EPS) and hyperprolactinemia. This technical guide provides an in-depth overview of the in vitro receptor binding profile of aripiprazole, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved.

Data Presentation: Aripiprazole Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki values in nanomolars, nM) of aripiprazole for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from various preclinical studies.[1][2]

| Receptor Family | Receptor Subtype | Ki (nM) | Functional Activity |

| Dopamine | D2 | 0.34 - 1.4 | Partial Agonist |

| D3 | 0.8 - 10 | Partial Agonist | |

| D4 | 44 | Antagonist | |

| Serotonin | 5-HT1A | 1.7 - 4.4 | Partial Agonist |

| 5-HT2A | 3.4 - 22.4 | Antagonist/Inverse Agonist | |

| 5-HT2B | 0.36 | Inverse Agonist | |

| 5-HT2C | 15 | Partial Agonist | |

| 5-HT7 | 19 - 307 | Antagonist | |

| Adrenergic | α1A | 25.7 - 57 | Antagonist |

| α2A | 1.8 - 160 | Antagonist | |

| Histamine | H1 | 11 - 61 | Antagonist |

| Muscarinic | M1 | >10,000 | Low Affinity |

Experimental Protocols: Radioligand Binding Assay

The receptor binding affinity data presented in this guide is primarily derived from in vitro competitive radioligand binding assays. These experiments are fundamental in neuropharmacology for determining how strongly a drug binds to a specific receptor.

A generalized protocol for a competitive radioligand binding assay is as follows:

-

Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized in a cold buffer solution.

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Competitive Binding Experiment:

-

A fixed concentration of a radioligand (a radioactively labeled drug known to bind with high affinity and specificity to the target receptor) is used.

-

Increasing concentrations of the unlabeled test compound (in this case, aripiprazole) are added to the incubation mixture containing the cell membranes and the radioligand.

-

The unlabeled compound competes with the radioligand for binding to the receptor.

-

The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Bound Radioactivity:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The amount of radioligand bound in the presence of a high concentration of a competing drug is considered non-specific binding.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

IC50 is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways for receptors targeted by aripiprazole and a typical experimental workflow for determining receptor binding affinity.

References

Preclinical Pharmacokinetics of Antipsychotic Agent-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of Antipsychotic agent-2, a novel compound under development for the treatment of psychosis-related disorders. The data herein summarizes its absorption, distribution, metabolism, and excretion (ADME) characteristics, established through a series of in vitro and in vivo studies. All quantitative data are presented in standardized tables for clarity and comparative analysis. Detailed experimental protocols and illustrative diagrams of key pathways and workflows are included to provide a thorough understanding of the methodologies employed.

Introduction

This compound is a potent antagonist of the dopamine (B1211576) D2 receptor, a key pharmacological target for antipsychotic drugs.[1][2] Its mechanism of action involves the modulation of dopamine signaling pathways in the mesolimbic system of the brain.[1] Understanding the preclinical pharmacokinetics of this agent is a critical step in its development, as these properties heavily influence its efficacy, safety, and dosing regimen in future clinical trials.[3] This guide details the foundational ADME studies conducted in various preclinical species to characterize the compound's behavior in vivo.

In Vitro Pharmacokinetic Profile

In vitro assays are essential for the early characterization of a drug's metabolic stability and potential for protein binding, which can significantly impact its distribution and clearance.[4][5]

Metabolic Stability in Liver Microsomes

The metabolic stability of this compound was assessed in liver microsomes from multiple species to predict its hepatic clearance.[6] The compound was incubated with pooled liver microsomes in the presence of NADPH, and the rate of its disappearance was monitored over time.[7][8]

Table 1: Metabolic Stability of this compound in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 18.5 | 37.5 |

| Rat | 25.2 | 27.5 |

| Dog | 45.8 | 15.1 |

| Monkey | 58.1 | 11.9 |

| Human | 65.3 | 10.6 |

Data represent mean values from triplicate experiments.

Plasma Protein Binding

The extent to which this compound binds to plasma proteins was determined using rapid equilibrium dialysis (RED).[9][10] This is a critical parameter as only the unbound fraction of a drug is typically available to exert its pharmacological effect and be cleared from the body.[11]

Table 2: Plasma Protein Binding of this compound

| Species | Protein Binding (%) | Fraction Unbound (fu) |

| Mouse | 98.2 | 0.018 |

| Rat | 98.5 | 0.015 |

| Dog | 97.9 | 0.021 |

| Monkey | 98.8 | 0.012 |

| Human | 99.1 | 0.009 |

Determined at a concentration of 1 µM in pooled plasma. Data represent mean values.

In Vivo Pharmacokinetic Profile

In vivo studies were conducted in male Sprague-Dawley rats to understand the complete pharmacokinetic profile of this compound following both intravenous and oral administration.[12][13]

Pharmacokinetic Parameters in Rats

Rats were administered this compound either as an intravenous bolus (1 mg/kg) or via oral gavage (10 mg/kg).[14] Plasma samples were collected at serial time points and analyzed by LC-MS/MS to determine drug concentrations.

Table 3: Key Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 255 ± 45 | 180 ± 32 |

| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |

| AUC0-inf (ng·h/mL) | 480 ± 65 | 1680 ± 210 |

| t½ (h) | 4.5 ± 0.8 | 4.8 ± 1.1 |

| CL (mL/min/kg) | 35.1 ± 5.2 | - |

| Vdss (L/kg) | 11.8 ± 2.1 | - |

| F (%) | - | 35.0 |

Data are presented as mean ± standard deviation (n=4 rats per group). Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC0-inf = Area under the plasma concentration-time curve from time zero to infinity; t½ = Elimination half-life; CL = Clearance; Vdss = Volume of distribution at steady state; F = Oral bioavailability.

Brain Penetration

For a centrally acting agent, adequate penetration of the blood-brain barrier (BBB) is crucial.[15] The brain-to-plasma concentration ratio (Kp) was determined in rats at 2 hours post-dose.

Table 4: Brain Penetration of this compound in Rats

| Time Post-Dose (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Kp (Brain/Plasma) |

| 2 | 215 ± 40 | 155 ± 28 | 1.39 |

Data are presented as mean ± standard deviation (n=3 rats).

Detailed Experimental Protocols

Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Preparation : Liver microsomes (0.5 mg/mL protein concentration) from mouse, rat, dog, monkey, and human are pre-warmed at 37°C in a 100 mM potassium phosphate (B84403) buffer (pH 7.4).[8]

-

Initiation : this compound is added to the microsomal suspension to a final concentration of 1 µM. The reaction is initiated by adding an NADPH-regenerating system.[7][8] A control incubation without the NADPH system is run in parallel to account for non-enzymatic degradation.

-

Incubation and Sampling : The mixture is incubated at 37°C. Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

-

Termination : The reaction in each aliquot is stopped by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.

-

Analysis : Samples are centrifuged to precipitate proteins. The supernatant is then analyzed using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

Data Calculation : The elimination rate constant (k) is determined from the slope of the natural log of the remaining parent compound versus time. The half-life (t½) is calculated as 0.693/k, and intrinsic clearance (CLint) is calculated as (k / protein concentration).

Protocol: In Vitro Plasma Protein Binding by Equilibrium Dialysis

-

Apparatus Setup : A 96-well rapid equilibrium dialysis (RED) device is used. Each well consists of two chambers separated by a semipermeable dialysis membrane (12-14 kDa MWCO).[9]

-

Sample Preparation : this compound is spiked into undiluted plasma from each species to a final concentration of 1 µM.[9]

-

Dialysis : 300 µL of the spiked plasma is added to one chamber (the donor chamber), and 500 µL of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the receiver chamber).[11]

-

Incubation : The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[10][11]

-

Sampling : After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

-

Matrix Matching and Analysis : The buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure an identical matrix for analysis. The concentrations of this compound in both chambers are determined by LC-MS/MS.

-

Calculation : The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.

Protocol: In Vivo Pharmacokinetic Study in Rats

-

Animal Model : Male Sprague-Dawley rats (250-300 g) are used.[12] Animals are fasted overnight before dosing but have free access to water. For the intravenous group, a jugular vein is cannulated for dosing.

-

Dosing Formulations :

-

Intravenous (IV) : this compound is dissolved in a vehicle of 20% Solutol HS 15 in saline to a concentration of 0.5 mg/mL for a 1 mg/kg dose.

-

Oral (PO) : this compound is suspended in a vehicle of 0.5% methylcellulose (B11928114) in water to a concentration of 2 mg/mL for a 10 mg/kg dose.[12]

-

-

Administration : The IV group receives a single bolus injection via the jugular vein cannula.[16] The PO group receives the dose via oral gavage.

-

Blood Sampling : Serial blood samples (approximately 150 µL) are collected from the tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12] Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Processing : Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.[12]

-

Bioanalysis : Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis : Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vdss, and F).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for the In Vivo Pharmacokinetic Study in Rats.

References

- 1. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 2. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioivt.com [bioivt.com]

- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. mercell.com [mercell.com]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. enamine.net [enamine.net]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]

- 14. researchgate.net [researchgate.net]

- 15. aragenbio.com [aragenbio.com]

- 16. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Fictional In-Depth Technical Guide: The Discovery and Development of Antipsychotic Agent-2

Disclaimer: "Antipsychotic agent-2" is a fictional compound. This guide is a representative example created to illustrate the typical discovery, development, and data presentation for a novel antipsychotic agent, tailored for a scientific and drug development audience. The data, protocols, and pathways presented herein are illustrative and not based on a real-world therapeutic agent.

Introduction

This compound (APA-2) is a novel, orally bioavailable small molecule under investigation for the treatment of schizophrenia and bipolar disorder. It was developed through a rational drug design campaign targeting key neurotransmitter systems implicated in psychosis, with a primary focus on achieving a superior efficacy and safety profile compared to existing second-generation antipsychotics. This document provides a comprehensive overview of the preclinical and clinical development of APA-2, detailing its mechanism of action, pharmacokinetic properties, and pivotal trial data.

Pharmacology and Mechanism of Action

APA-2 is a multi-receptor antagonist with a unique binding profile designed to modulate dopaminergic and serotonergic pathways. Its primary mechanism is believed to involve potent antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a hallmark of atypical antipsychotics. Additionally, its activity at other serotonergic and adrenergic receptors may contribute to its effects on negative symptoms and cognitive deficits associated with schizophrenia.

Antipsychotic Agent-2: A Technical Guide to Target Identification and Validation

An in-depth analysis of current scientific literature reveals no specific entity officially designated as "Antipsychotic agent-2." Therefore, this guide will proceed by using a representative second-generation (atypical) antipsychotic as a model to delineate the comprehensive process of target identification and validation. This approach allows for a detailed and technically accurate exploration of the methodologies and data interpretation central to the development of novel antipsychotic therapies.

Introduction

The development of effective antipsychotic agents is a cornerstone of modern psychiatric medicine. The evolution from first-generation to second-generation antipsychotics has been driven by a deeper understanding of the complex neurobiology of psychotic disorders, primarily schizophrenia. This guide provides a technical overview of the critical steps involved in identifying and validating the molecular targets of a hypothetical novel compound, "this compound," using the principles established for atypical antipsychotics. The primary mechanism of action for most atypical antipsychotics involves a combination of dopamine (B1211576) D2 receptor antagonism and serotonin (B10506) 5-HT2A receptor antagonism.

Section 1: Target Identification

The initial phase of drug discovery for a novel antipsychotic agent involves identifying its biological targets. This process typically begins with broad screening assays to determine the compound's binding affinity for a wide range of receptors, ion channels, and enzymes.

Primary Screening: Receptor Binding Assays

A primary screening panel for a potential antipsychotic would include, at a minimum, dopamine and serotonin receptor subtypes. The binding affinity of "this compound" for these receptors is a key determinant of its potential efficacy and side-effect profile.

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay is a standard in vitro method to determine the affinity of a drug for a specific receptor.

-

Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 or 5-HT2A receptors) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound ("this compound").

-

Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity trapped on the filter, representing the bound ligand, is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Receptor Binding Affinity (Ki) of a Representative Atypical Antipsychotic

| Target Receptor | Ki (nM) |

| Dopamine D2 | 1.1 |

| Serotonin 5-HT2A | 0.4 |

| Serotonin 5-HT1A | 3.6 |

| Serotonin 5-HT2C | 5.2 |

| Alpha-1 Adrenergic | 1.8 |

| Alpha-2 Adrenergic | 7.3 |

| Histamine H1 | 2.1 |

| Muscarinic M1 | >1000 |

Note: Data presented is representative of a typical second-generation antipsychotic.

Functional Assays: Assessing Agonist vs. Antagonist Activity

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

Experimental Protocol: Calcium Flux Assay

For Gq-coupled receptors like 5-HT2A, a calcium flux assay can measure receptor activation.

-

Cell Preparation: Cells expressing the 5-HT2A receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are first incubated with varying concentrations of "this compound" (to assess antagonist activity) or a known agonist (as a positive control).

-

Agonist Challenge: A known agonist for the 5-HT2A receptor (e.g., serotonin) is then added to the wells.

-

Signal Detection: The change in fluorescence, which corresponds to the intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: For antagonist activity, the IC50 value is determined by measuring the concentration of "this compound" that inhibits 50% of the maximal response induced by the agonist.

Table 2: In Vitro Functional Activity of a Representative Atypical Antipsychotic

| Target Receptor | Functional Assay | Activity | IC50/EC50 (nM) |

| Dopamine D2 | cAMP accumulation | Antagonist | 0.8 |

| Serotonin 5-HT2A | Calcium flux | Antagonist | 2.5 |

| Serotonin 5-HT1A | cAMP accumulation | Partial Agonist | 15 |

Note: Data presented is representative of a typical second-generation antipsychotic.

Section 2: Target Validation

Target validation aims to confirm that the interaction of "this compound" with its identified molecular targets leads to the desired therapeutic effect in a living system. This involves preclinical studies using animal models.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) is a powerful technique to measure the extent to which a drug occupies its target receptors in the living brain.

Experimental Protocol: PET Receptor Occupancy Study

-

Radiotracer Selection: A suitable PET radiotracer that binds to the target of interest (e.g., [11C]raclopride for D2 receptors) is selected.

-

Animal Model: A non-human primate or rodent model is used for the study.

-

Baseline Scan: A baseline PET scan is performed to measure the initial density of the target receptors.

-

Drug Administration: "this compound" is administered to the animal at various doses.

-

Post-Dose Scan: A second PET scan is conducted after drug administration to measure the displacement of the radiotracer by the drug.

-

Data Analysis: The receptor occupancy is calculated as the percentage reduction in radiotracer binding after drug administration compared to the baseline.

Table 3: In Vivo Receptor Occupancy of a Representative Atypical Antipsychotic

| Target Receptor | Brain Region | Dose (mg/kg) | Occupancy (%) |

| Dopamine D2 | Striatum | 0.1 | 50 |

| Dopamine D2 | Striatum | 0.3 | 75 |

| Serotonin 5-HT2A | Cortex | 0.1 | 65 |

| Serotonin 5-HT2A | Cortex | 0.3 | 85 |

Note: Data presented is representative of a typical second-generation antipsychotic.

Preclinical Behavioral Models

Animal models that mimic certain aspects of psychosis are used to assess the potential therapeutic efficacy of "this compound."

Experimental Protocol: Conditioned Avoidance Response (CAR)

The CAR model is a classic preclinical test for antipsychotic activity.

-

Training: Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a warning signal (conditioned stimulus, e.g., a light or tone).

-

Drug Administration: Once the animals are trained, they are treated with "this compound" or a vehicle control.

-

Testing: The animals are then re-tested in the shuttle box. The number of successful avoidances (moving during the warning signal) is recorded.

-

Data Analysis: Effective antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response (moving after the shock). The dose that produces a 50% reduction in avoidance (ED50) is determined.

Table 4: Preclinical Efficacy of a Representative Atypical Antipsychotic

| Behavioral Model | Species | Endpoint | ED50 (mg/kg) |

| Conditioned Avoidance Response | Rat | Inhibition of avoidance | 0.25 |

| Amphetamine-induced Hyperlocomotion | Mouse | Reduction in locomotion | 0.5 |

| Prepulse Inhibition of Startle | Rat | Reversal of PPI deficit | 0.3 |

Note: Data presented is representative of a typical second-generation antipsychotic.

Section 3: Visualizing Pathways and Workflows

Diagrams are essential for illustrating the complex biological and experimental processes involved in antipsychotic drug development.

Caption: Dopamine D2 Receptor Signaling Pathway and this compound Action.

Caption: Experimental Workflow for Antipsychotic Target Validation.

Caption: Logical Relationship from Target Engagement to Clinical Efficacy.

The identification and validation of targets for a novel antipsychotic agent, represented here as "this compound," is a rigorous, multi-step process. It begins with broad in vitro screening to identify high-affinity targets and progresses through functional assays to determine the mode of action. Subsequent in vivo studies are essential to validate these targets by demonstrating receptor occupancy in the brain and efficacy in relevant animal models of psychosis. This systematic approach is critical for advancing our understanding of neuropsychiatric disorders and for the development of safer and more effective treatments.

An In-depth Technical Guide on Structural Analogues of Risperidone for Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a severe and chronic mental disorder characterized by a range of symptoms including psychosis, cognitive deficits, and negative symptoms such as emotional withdrawal. The mainstay of treatment for schizophrenia involves antipsychotic medications. Risperidone (B510), a second-generation (atypical) antipsychotic, has been a cornerstone of therapy since its approval.[1] It exhibits a potent antagonism of both serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, a characteristic believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to first-generation antipsychotics.[2][3][4][5]

The development of structural analogues of established drugs like risperidone is a critical endeavor in pharmaceutical research. The primary goals are to enhance therapeutic efficacy, improve the side-effect profile, and optimize pharmacokinetic properties. This guide provides a detailed examination of the structural analogues of risperidone, focusing on their synthesis, receptor binding profiles, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Core Compound: Risperidone

Risperidone's chemical structure is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[6][7] Its key pharmacophoric features include the benzisoxazole moiety and the piperidine (B6355638) ring system. These components are crucial for its high-affinity binding to 5-HT2A and D2 receptors.[8][9]

Structural Analogues of Risperidone

The primary and most well-known structural analogue of risperidone is its active metabolite, Paliperidone (9-hydroxyrisperidone) . Paliperidone is now marketed as an antipsychotic in its own right.[2][10] The hydroxylation occurs on the pyridopyrimidine ring system of risperidone.[7] Other analogues have been synthesized for research purposes to probe the structure-activity relationships of this class of compounds. These often involve modifications to the piperidine and benzisoxazole rings.[8]

Paliperidone (9-Hydroxyrisperidone)

Paliperidone is formed in the liver through the hydroxylation of risperidone, a process mediated by the CYP2D6 enzyme.[7] This metabolic conversion means that the clinical effect of risperidone is a result of the combined action of the parent drug and paliperidone.[7] Paliperidone has a very similar receptor binding profile to risperidone, exhibiting high affinity for 5-HT2A and D2 receptors.[11][12]

Deconstructed Analogues

Research has been conducted on "deconstructed" analogues of risperidone to identify the minimal structural components necessary for receptor affinity and function.[8][9] For example, the compound 3-(4-piperidinyl)-1,2-benz[d]isoxazole, which represents less than half of the risperidone structure, has been shown to retain both affinity and antagonist actions at the 5-HT2A receptor.[9] Other studied fragments include:

-

RHV-006: 6-fluoro-3-(piperidin-4-yl)benzisoxazole

-

RHV-008: 6-fluoro-3-(1-methyl-piperidin-4-yl)benzisoxazole

These simpler structures serve as valuable tools for understanding the pharmacophore and for designing novel compounds.[8]

Data Presentation: Receptor Binding Profiles

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone and its active metabolite, paliperidone, for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT2A | D2 | D3 | D4 | α1-adrenergic | α2-adrenergic | H1 |

| Risperidone | 0.16[13] | 3.13[13] | ~28[5] | ~16[5] | 0.8[13] | 7.54[13] | 2.23[13] |

| Paliperidone (9-OH-Risperidone) | ~0.3 | ~4.9 | - | - | ~1.3 | ~10.4 | ~4.2 |

Note: Data for Paliperidone is derived from comparative studies and may vary slightly between sources. The fundamental profile of high 5-HT2A and D2 antagonism is consistent.

Experimental Protocols

The characterization of novel antipsychotic agents involves a tiered screening process, progressing from in vitro assays to in vivo behavioral models.

In Vitro Receptor Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor.

Methodology:

-

Preparation of Membranes: Cell lines (e.g., HEK293) expressing the human receptor of interest (e.g., D2 or 5-HT2A) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.

-

Binding Reaction: The cell membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (a molecule that binds specifically to the receptor) and varying concentrations of the test compound.

-

Separation and Counting: After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter, which corresponds to the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibition constant) is then determined from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

In Vitro Functional Assay (Calcium Imaging)

Objective: To determine if a compound acts as an agonist, antagonist, or partial agonist at a specific G-protein coupled receptor (GPCR), such as the 5-HT2A receptor.

Methodology:

-

Cell Culture and Loading: Cells expressing the receptor of interest are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Microscopy Setup: The coverslip is placed on the stage of an epifluorescence microscope equipped for ratiometric calcium imaging.

-

Compound Application: A baseline fluorescence is recorded. A known agonist for the receptor is applied to stimulate the cells, causing an intracellular calcium release that is detected as a change in fluorescence.

-

Antagonism Measurement: To test for antagonist activity, the cells are pre-incubated with the test compound before the application of the agonist. An antagonist will block or reduce the agonist-induced calcium signal.

-

Data Analysis: The changes in intracellular calcium concentrations are quantified. The ability of the test compound to block the agonist response is used to calculate its functional potency (e.g., IC50).

In Vivo Behavioral Model: Amphetamine-Induced Hyperactivity

Objective: To assess the potential antipsychotic (D2 receptor blocking) activity of a compound in a rodent model.

Methodology:

-

Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment, which consists of an open-field arena equipped with infrared beams to track locomotor activity.

-

Drug Administration: Animals are divided into groups. One group receives a vehicle control, while other groups receive different doses of the test compound. A positive control group receives a known antipsychotic like haloperidol (B65202) or risperidone.

-

Amphetamine Challenge: After a set pre-treatment time, all animals except a naive control group are administered a dose of d-amphetamine, which induces a state of hyperlocomotion by increasing dopamine release.

-

Behavioral Recording: The animals are immediately placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60-90 minutes).

-

Data Analysis: The total locomotor activity is quantified for each animal. A compound with antipsychotic potential will significantly reduce the hyperactivity induced by amphetamine compared to the vehicle-treated group.

Mandatory Visualizations

Signaling Pathways

Caption: Dopamine D2 and Serotonin 5-HT2A receptor signaling pathways targeted by risperidone.

Experimental Workflow

References

- 1. Risperidone - Wikipedia [en.wikipedia.org]

- 2. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Risperidone: neurochemical, pharmacologic and clinical properties of a new antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 9. Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Efficacy and Mechanism of Antipsychotic Agent-2 in Preclinical Models of Treatment-Resistant Psychosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Treatment-resistant psychosis presents a significant clinical challenge, necessitating the development of novel therapeutic agents with distinct mechanisms of action. Antipsychotic Agent-2 (APA-2), a dibenzodiazepine derivative, has emerged as a promising candidate, demonstrating superior efficacy in preclinical models of psychosis that are refractory to conventional antipsychotic treatment. This technical guide provides a comprehensive overview of the pharmacological profile, preclinical efficacy, and proposed mechanisms of action of APA-2. Detailed experimental protocols for key in vivo and in vitro assays are provided, alongside a quantitative summary of its receptor binding affinity, pharmacokinetic properties, and clinical efficacy data. Furthermore, this guide visualizes the complex signaling pathways modulated by APA-2 and outlines the experimental workflows through detailed diagrams, offering a valuable resource for researchers in the field of antipsychotic drug discovery and development.

Introduction

Schizophrenia is a severe psychiatric disorder affecting millions worldwide. While existing antipsychotic medications are effective for many patients, a significant subset, estimated to be between 20% and 33%, exhibit treatment-resistant psychosis, characterized by persistent positive and negative symptoms despite adequate trials of at least two different antipsychotic drugs.[1] this compound (APA-2) represents a paradigm shift in the pharmacological approach to treatment-resistant psychosis. Unlike typical antipsychotics that primarily target the dopamine (B1211576) D2 receptor, APA-2 possesses a complex multi-receptor binding profile, which is believed to underpin its unique therapeutic effects. This guide delves into the preclinical data supporting the development of APA-2 as a novel treatment for this challenging patient population.

Pharmacological Profile

The distinct therapeutic action of APA-2 is attributed to its unique interaction with a wide array of neurotransmitter receptors.

Receptor Binding Affinity

APA-2 exhibits a broad receptor binding profile with varying affinities. Notably, it has a lower affinity for dopamine D2 receptors compared to typical antipsychotics, which may contribute to its reduced risk of extrapyramidal side effects. Its high affinity for several serotonin (B10506) (5-HT), muscarinic, and adrenergic receptors is thought to be crucial for its efficacy in treatment-resistant psychosis.

| Receptor | Ki (nM) |

| Dopamine D2 | 125-160 |

| Dopamine D4 | 24 |

| Serotonin 5-HT2A | 5.4 |

| Serotonin 5-HT2C | 9.4 |

| Muscarinic M1 | 6.2-7.5 |

| Adrenergic α1A | 1.6 |

| Adrenergic α2A | 90 |

| Histamine H1 | 1.1 |

Table 1: Receptor Binding Affinities (Ki) of this compound. Data compiled from multiple sources.

Pharmacokinetics

The pharmacokinetic profile of APA-2 in humans is characterized by nearly complete absorption after oral administration, with significant first-pass metabolism leading to a bioavailability of 27% to 60-70%.[2][3]

| Parameter | Value |

| Bioavailability | 27% - 70% |

| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours |

| Elimination Half-life (t1/2) | 8 - 14 hours (steady-state) |

| Volume of Distribution (Vd) | 1.6 - 7.3 L/kg |

| Plasma Protein Binding | ~95% |

| Clearance | 8.7 - 53.3 L/h |

Table 2: Key Pharmacokinetic Parameters of this compound in Humans. Data represents mean values or ranges from various studies.

Preclinical Efficacy in Treatment-Resistant Models

The antipsychotic potential of APA-2 has been extensively evaluated in various preclinical models of psychosis. A key model for assessing antipsychotic efficacy is the Conditioned Avoidance Response (CAR) test.

Conditioned Avoidance Response (CAR) Model

The CAR model is a well-validated behavioral assay for predicting the clinical efficacy of antipsychotic drugs. In this paradigm, animals learn to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding neutral stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus.

APA-2 has been shown to dose-dependently decrease successful avoidance responses in the CAR task.[4] This effect is observed at doses that do not produce catalepsy or significant motor impairment, indicating a specific antipsychotic-like effect.

Clinical Efficacy in Treatment-Resistant Schizophrenia

The preclinical promise of APA-2 has been substantiated in clinical trials involving patients with treatment-resistant schizophrenia.

Symptom Reduction

Multiple meta-analyses of clinical trials have demonstrated the superior efficacy of APA-2 in reducing the symptoms of treatment-resistant schizophrenia compared to other antipsychotics.[5][6] Efficacy is typically measured using the Positive and Negative Syndrome Scale (PANSS).

| Study Type | Mean PANSS Total Score Reduction | Percentage of Responders (≥20% PANSS reduction) |

| Meta-analysis | 22.0 points (95% CI: 20.9-23.1) | 40.1% (95% CI: 36.8%-43.4%) |

| Pilot Study (4 weeks) | 18.33 (Baseline: 98.8 ± 13.19, Post-treatment: 80.47 ± 14.63) | Not Reported |

Table 3: Clinical Efficacy of this compound in Treatment-Resistant Schizophrenia. Data from a meta-analysis and a pilot study.[2][7]

Proposed Mechanisms of Action

The therapeutic efficacy of APA-2 in treatment-resistant psychosis is believed to be mediated by its complex interplay with multiple neurotransmitter systems and intracellular signaling cascades.

Multi-Receptor Antagonism

APA-2's simultaneous antagonism of multiple receptors, including dopamine D2, serotonin 5-HT2A, and muscarinic M1 receptors, is a key aspect of its mechanism of action. This multi-receptor profile is thought to produce a synergistic effect that is more effective than targeting a single receptor type.

Modulation of Intracellular Signaling Pathways

APA-2 has been shown to modulate several key intracellular signaling pathways implicated in neuronal function and plasticity, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Glycogen Synthase Kinase 3 (GSK-3) pathway.

The MAPK/ERK pathway is crucial for regulating gene expression, synaptic plasticity, and cell survival. APA-2 has been shown to selectively activate the MEK/ERK cascade in the prefrontal cortex, a brain region critically involved in the pathophysiology of schizophrenia.

The GSK-3 signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in schizophrenia. APA-2 has been shown to regulate the phosphorylation of GSK-3β through the Wnt signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key preclinical assays used to evaluate the efficacy and mechanism of action of APA-2.

Conditioned Avoidance Response (CAR) in Rats

This protocol describes a lever-release version of the CAR task to assess the antipsychotic-like effects of APA-2.

6.1.1. Apparatus

-

Standard operant conditioning chambers equipped with a lever, a house light, a cue light, and a grid floor capable of delivering a mild electric shock.

-

A sound-attenuating cubicle enclosing each chamber.

-

A computer with appropriate software to control the experimental parameters and record data.

6.1.2. Procedure

-

Habituation: Naive rats are habituated to the operant chambers for 30 minutes.

-

Training:

-

Each trial begins with the illumination of the house light and the extension of the lever.

-

After a 10-second inter-trial interval (ITI), a conditioned stimulus (CS), such as a tone or light, is presented for 10 seconds.

-

If the rat releases the lever during the CS presentation, the CS is terminated, and the trial is recorded as a successful avoidance response.

-

If the rat fails to release the lever during the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds.

-

A lever release during the US presentation terminates both the shock and the trial, and is recorded as an escape response.

-

Failure to respond during the US is recorded as an escape failure.

-

Training continues until rats reach a stable baseline of at least 80% avoidance responses.

-

-

Drug Testing:

-

Once a stable baseline is achieved, rats are administered APA-2 (e.g., 2.5 and 5 mg/kg, intraperitoneally) or vehicle 30 minutes before the test session.

-

The test session consists of a predetermined number of trials (e.g., 50) under the same conditions as training.

-

The number of avoidance responses, escape responses, and escape failures are recorded.

-

Western Blotting for p-ERK1/2 in Rat Prefrontal Cortex

This protocol details the procedure for measuring the phosphorylation of ERK1/2 in the prefrontal cortex of rats following APA-2 administration.

6.2.1. Materials and Reagents

-

APA-2

-

Rats (e.g., Sprague-Dawley)

-

Anesthesia (e.g., isoflurane)

-

Dissection tools

-

Liquid nitrogen

-

Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

6.2.2. Procedure

-

Animal Treatment and Tissue Collection:

-

Administer APA-2 or vehicle to rats.

-

At a designated time point (e.g., 60 minutes) post-injection, anesthetize the rats and rapidly dissect the prefrontal cortex on ice.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

-

-

Protein Extraction:

-

Homogenize the frozen tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the membrane with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the levels of phospho-ERK1/2 as a ratio to total-ERK1/2.

-

Clinical Trial Design Considerations

The design of clinical trials for APA-2 in treatment-resistant schizophrenia requires careful consideration of patient selection, dosing, and outcome measures.

Inclusion and Exclusion Criteria

-

Inclusion Criteria:

-

Diagnosis of schizophrenia according to DSM-5 or ICD-10 criteria.

-

Age between 18 and 65 years.

-

History of non-response to at least two adequate trials of different antipsychotic medications.

-

Current exacerbation of psychotic symptoms.

-

-

Exclusion Criteria:

-

Comorbid substance use disorder.

-

Significant unstable medical conditions.

-

History of severe adverse reactions to dibenzodiazepine derivatives.

-

Dosing and Titration

APA-2 should be initiated at a low dose (e.g., 12.5 mg once or twice daily) and gradually titrated upwards to a target therapeutic dose (e.g., 300-450 mg/day) over several weeks to minimize the risk of adverse effects.[8][9] The maximum recommended daily dose is typically 900 mg.[10]

Conclusion

This compound holds significant promise as a novel therapeutic for treatment-resistant psychosis. Its unique multi-receptor binding profile and its ability to modulate key intracellular signaling pathways provide a strong rationale for its enhanced efficacy in this difficult-to-treat patient population. The preclinical and clinical data summarized in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and clinicians working to advance the treatment of schizophrenia. Further investigation into the long-term efficacy and safety of APA-2 is warranted to fully establish its role in the clinical management of treatment-resistant psychosis.

References

- 1. Efficacy of clozapine versus second-generation antipsychotics in people with treatment-resistant schizophrenia: a systematic review and individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of clozapine in psychotic disorders—a systematic quantitative meta-review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A network meta-analysis of efficacy, acceptability, and tolerability of antipsychotics in treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [research-repository.griffith.edu.au]

- 8. droracle.ai [droracle.ai]

- 9. tevaclozapine.com [tevaclozapine.com]

- 10. Clozapine Initiation for Schizophrenia: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vivo Efficacy of Aripiprazole (as Antipsychotic agent-2) in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Aripiprazole (B633), a third-generation atypical antipsychotic, in various rodent models relevant to psychosis. Aripiprazole's unique pharmacological profile as a dopamine (B1211576) D2 partial agonist and serotonin (B10506) 5-HT1A partial agonist, combined with its 5-HT2A antagonist properties, results in a distinct pattern of activity in preclinical assessments.[1][2] This document details its effects in key behavioral assays, summarizes receptor occupancy data, provides detailed experimental protocols, and visualizes associated signaling pathways and workflows.

Mechanism of Action

Aripiprazole's therapeutic effects are primarily attributed to its role as a dopamine system stabilizer.[2] In brain regions with excessive dopamine, such as the mesolimbic pathway in psychosis, it acts as a functional antagonist, reducing dopaminergic activity and alleviating positive symptoms.[2][3] Conversely, in areas with low dopamine levels, like the mesocortical pathway, it acts as a functional agonist, enhancing dopamine neurotransmission and potentially improving negative and cognitive symptoms.[2][4] This is complemented by its antagonist activity at 5-HT2A receptors and partial agonist activity at 5-HT1A receptors.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative efficacy of Aripiprazole in key rodent models of antipsychotic activity.

Table 1: Efficacy in Behavioral Models of Psychosis

| Behavioral Assay | Rodent Model | Psychotomimetic Agent | Aripiprazole Dose Range (mg/kg, i.p.) | Key Findings | Reference(s) |

| Prepulse Inhibition (PPI) of Acoustic Startle | Rat | Apomorphine | 0.3 - 3 | Dose-dependently restored apomorphine-induced PPI deficits without significantly affecting baseline PPI.[6][7] | [6] |

| Mouse | MK-801 | 4.0 | Significantly reversed MK-801-induced PPI deficits.[8] | [8] | |

| Mouse | Phencyclidine (PCP) | Not specified | Blocked PCP-induced disruption of PPI, showing greater efficacy than clozapine (B1669256) or olanzapine.[9] | [9] | |

| Conditioned Avoidance Response (CAR) | Rat | N/A | 3 - 30 | Progressively increased inhibition of avoidance responding with repeated administration.[10] A high dose (ED50 corresponding to 86% D2RO) was required to inhibit CAR.[11] | [10][11] |

| Drug-Induced Hyperlocomotion | Rat | Amphetamine (1.5 mg/kg) | 0.3 - 3 | Dose-dependently reversed hyperlocomotion.[4] | [4] |

| Rat | MK-801, PCP, DOI | 1 - 30 | Effectively reduced locomotor activity induced by NMDA antagonists and a serotonin agonist.[12] | [12] |

Table 2: In Vivo Receptor Occupancy in Rodents

| Receptor | Brain Region | Rodent Species | Aripiprazole Dose (mg/kg) | Occupancy (%) | Key Findings | Reference(s) |

| Dopamine D2 | Striatum | Rat | ~0.7 (ED50 for AIL) | ~60% | Dissociation observed: blocked amphetamine-induced locomotion at ~60% D2RO but required 86% D2RO to inhibit CAR.[11][13] | [11] |

| Striatum | Rat | >10 | >90% | Achieves high D2 receptor occupancy without inducing catalepsy, unlike typical antipsychotics.[11][13] | [11] | |

| Striatum | Mouse | 1.6 (ID50) | 50% | Demonstrated potent D2 receptor occupancy.[14] | [14] | |

| Serotonin 5-HT2A | Not specified | Rat | >30 (ED50) | 50% | Shows significantly lower in vivo occupancy at 5-HT2A receptors compared to D2 receptors.[15] | [15] |

Experimental Protocols

Prepulse Inhibition (PPI) of the Acoustic Startle Response

This test assesses sensorimotor gating, a process that is deficient in schizophrenic patients.

-

Apparatus: A sound-attenuated startle chamber equipped with an animal holder on a piezoelectric platform to detect motion and a loudspeaker to deliver acoustic stimuli.[16]

-

Procedure:

-

Acclimation: The rodent is placed in the holder within the chamber for a 5-10 minute acclimation period with constant background white noise (e.g., 65 dB).[16][17]

-

Drug Administration: Aripiprazole or vehicle is administered intraperitoneally (i.p.) at a specified time before the test session begins (e.g., 15-30 minutes).[8] If a psychotomimetic agent (e.g., MK-801, apomorphine) is used to disrupt PPI, it is administered at a specific time point relative to the antipsychotic.[6][8]

-

Habituation: The session begins with several startle pulses alone (e.g., 5 pulses of 120 dB, 40 ms (B15284909) duration) to habituate the animal's initial startle response.[16]

-

Test Session: The core of the test consists of various trial types presented in a pseudorandom order with a variable inter-trial interval (average 15 seconds).[16]

-

Pulse Alone Trial: A strong startling stimulus (e.g., 120 dB, 40 ms white noise).

-

Prepulse + Pulse Trial: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-80 dB, 20 ms) is presented a short time (e.g., 100 ms) before the startling pulse.[16]

-

No Stimulus Trial: Background noise only, to measure baseline movement.

-

-

-

Data Analysis: PPI is calculated as a percentage reduction in the startle response in "Prepulse + Pulse" trials compared to "Pulse Alone" trials: % PPI = 100 - [ (Startle Amplitude on Prepulse+Pulse Trial) / (Startle Amplitude on Pulse Alone Trial) ] * 100

Conditioned Avoidance Response (CAR)

This model assesses the ability of a drug to suppress a learned avoidance behavior, which is predictive of clinical antipsychotic efficacy.

-

Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS, e.g., a light or tone), and an unconditioned stimulus (US, e.g., a mild footshock delivered through the grid floor).

-

Procedure:

-

Training (Acquisition): A rat is placed in the shuttle box. A trial begins with the presentation of the CS. If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move, the US is presented along with the CS until the rat escapes to the other compartment. Multiple training trials are conducted over several days until a stable baseline of avoidance responding is achieved.

-

Drug Testing: Once the behavior is learned, rats are administered Aripiprazole or vehicle before being placed in the shuttle box for a test session.

-

Test Session: The number of avoidance responses (moving during the CS before the US) is recorded.

-

-

Data Analysis: The primary measure is the number or percentage of avoidance responses. A decrease in avoidance responses without a significant increase in escape failures (indicating motor impairment) is considered an antipsychotic-like effect.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to Aripiprazole's action.

Caption: Workflow for a rodent Prepulse Inhibition (PPI) experiment.

Caption: Aripiprazole's D2 partial agonism in a hyperdopaminergic state.

Caption: Aripiprazole's antagonist action at the 5-HT2A receptor.

References

- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. The effect of aripiprazole on prepulse inhibition of the startle response in normal and hyperdopaminergic states in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Effects of aripiprazole on MK-801-induced prepulse inhibition deficits and mitogen-activated protein kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]